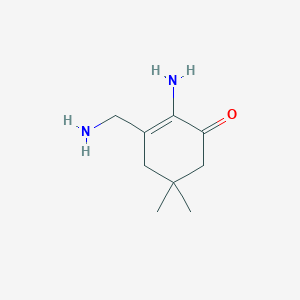

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone

Description

Properties

IUPAC Name |

2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2)3-6(5-10)8(11)7(12)4-9/h3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEKUJGINOFXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)N)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-cyclohexanedione with aminomethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Enamine Formation and Condensation Reactions

The amino and aminomethyl groups facilitate condensation reactions with carbonyl compounds. For example:

-

Schiff Base Formation : Reacts with aldehydes or ketones to form imine derivatives. This is exemplified in the synthesis of ligands like 3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one via condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .

| Reaction Type | Conditions | Key Product | Yield | Ref. |

|---|---|---|---|---|

| Condensation | Reflux with 4-aminoacetophenone | 3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one | ~90% |

Nucleophilic Additions

The α,β-unsaturated ketone moiety enables Michael addition with nucleophiles (e.g., amines, thiols):

-

Amine Addition : Reacts with secondary amines to form β-amino ketone derivatives.

-

Thiol Addition : Forms thioether adducts under basic conditions .

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Primary amines | Solvent-free, PPA-SiO₂ catalyst, 70°C | β-Enaminones | Up to 90% yield |

| Hydrazines | Ethanol, reflux | Hydrazone derivatives | Enhanced reactivity |

Acylation and Alkylation

The primary aminomethyl group undergoes acylation with acyl chlorides or alkylation with alkyl halides:

-

Acylation : Forms amides in the presence of triethylamine (e.g., acetyl chloride yields N-acetyl derivatives) .

-

Alkylation : Reacts with benzyl bromide via Ullmann coupling using CuI and L-proline .

| Reaction | Reagents | Conditions | Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | THF, 0°C → RT | Prodrug synthesis |

| Ullmann Coupling | CuI, K₃PO₄, L-proline, DMSO | Microwave, 100°C | Antiviral intermediates |

Reduction and Ring-Opening

The enone system can be selectively reduced:

-

Catalytic Hydrogenation : Converts the enone to a cyclohexanol derivative.

-

Zinc Reduction : Reduces α,β-unsaturation to form saturated ketones, as seen in the synthesis of 5,5-dimethylcyclohexanone .

| Reduction Method | Reagents | Product | Ref. |

|---|---|---|---|

| Zn/HCl | Et₂O, -20°C → 0°C | 5,5-dimethylcyclohexanone | |

| LiAlH₄ | THF, reflux | 3-aminomethyl-5,5-dimethylcyclohexanol |

Metal Complexation

The amino groups act as ligands for transition metals, forming complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes are stabilized through chelation involving the enaminone oxygen and amine nitrogen .

| Metal Ion | Ligand System | Application |

|---|---|---|

| Cu(II) | [Cu(L)(3-aminophenol)] | Catalytic or biomedical uses |

| Zn(II) | [Zn(L)(3-aminophenol)] | Potential enzyme inhibition |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the enaminone undergoes tautomerization , shifting between keto-enol forms. This property is critical in its role as a synthetic intermediate for heterocycles (e.g., pyridines, pyrroles) .

Scientific Research Applications

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone, often referred to as a derivative of cyclohexenone, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of cyclohexenone compounds exhibit promising anticancer properties. For instance, studies have shown that this compound derivatives can inhibit specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.

Organic Synthesis

Building Block for Synthesis

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic additions makes it a valuable precursor for synthesizing more complex structures.

Synthesis Pathway : The compound can be synthesized from readily available starting materials through a multi-step reaction involving amination and cyclization processes. For example:

- Amination Reaction : Reacting 5,5-dimethylcyclohexanone with ammonia or primary amines under catalytic conditions.

- Cyclization : Subsequent treatment with formaldehyde leads to the formation of the desired cyclohexenone derivative.

Materials Science

Polymeric Applications

Recent studies have explored the use of cyclohexenone derivatives in polymer chemistry, particularly in the development of new materials with enhanced thermal stability and mechanical properties.

Case Study : Research published in Polymer Science highlighted the incorporation of this compound into polyurethanes, resulting in materials with improved tensile strength and thermal resistance compared to traditional formulations.

Mechanism of Action

The mechanism by which 2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone are best contextualized by comparing it with analogous cyclohexenone derivatives. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

Research Findings and Trends

Reactivity: The aminomethyl group in this compound enhances its participation in MCRs compared to mono-amino derivatives, enabling diverse heterocyclic scaffolds .

Conformational Dynamics : Envelope conformations (Q = 0.443–0.448 Å) in nitro-substituted analogues highlight flexibility, which may influence binding in biological targets .

Green Synthesis: Ionic liquids (e.g., [Bmim][BF₄]) improve yields and reduce reaction times for amino-substituted cyclohexenones .

Biological Activity

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone, also known as a β-enaminone derivative, has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a cyclohexene ring with two amino groups and a ketone functionality, which are crucial for its biological activity. The compound's stereochemistry can influence its pharmacological properties significantly.

Synthesis

Recent studies have reported efficient synthetic routes for β-enaminones, including this compound. For instance, a solvent-free method utilizing PPA-SiO₂ as a catalyst has shown high yields and selectivity for various functional groups present in the reaction substrates .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that β-enaminones possess antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticonvulsant Activity

The anticonvulsant potential of β-enaminones has also been explored. A study highlighted the synthesis of regioisomeric amino enones that exhibited anticonvulsant properties in animal models . The mechanism is believed to involve modulation of neurotransmitter systems.

Cytotoxicity and Antitumor Activity

Cytotoxic effects against various cancer cell lines have been reported for β-enaminones. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and mitochondrial dysfunction .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.

- DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the effectiveness of β-enaminones against resistant bacterial strains. The results indicated a promising alternative for antibiotic-resistant infections .

- Antitumor Activity in Vivo : Another study assessed the antitumor efficacy of a related enaminone in mice models bearing tumor xenografts. Results showed significant tumor reduction compared to control groups .

Q & A

Basic: What are the established synthetic routes for 2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone?

The compound is typically synthesized via condensation reactions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted aniline derivatives. For example:

- Protocol : Reflux dimedone with a 1:1 molar ratio of 4-nitrophenylenediamine in a 1:1 (v/v) mixture of acetic acid and ethanol for 3 hours. Crystallization in ethanol yields orange crystals .

- Key considerations : Acid catalysis (acetic acid) promotes enamine formation, while ethanol aids in solubility and crystallization. Purity is verified via melting point analysis (e.g., 481 K) and spectral data (FT-IR, NMR) .

Advanced: How do crystallographic parameters resolve structural ambiguities in derivatives of this compound?

X-ray diffraction (XRD) reveals conformational diversity. For example:

- Puckering analysis : Cyclohexene rings adopt envelope conformations with distinct puckering parameters (Q, θ, φ). In one study, molecule A had Q = 0.443 Å, θ = 126.3°, while molecule B showed Q = 0.448 Å, θ = 51.6°, indicating directional differences in ring distortion .

- Hydrogen bonding : Intermolecular N–H···O and C–H···O bonds (e.g., N1A–H1NA···O1B) stabilize the crystal lattice. Aromatic stacking interactions (Cg⋯Cg = 3.498–3.663 Å) further contribute to packing .

- Software : SHELXTL/SHELXL is used for refinement, with WinGX and ORTEP for visualization .

Basic: What spectroscopic techniques confirm the identity of this compound?

- FT-IR : Detects enamine C=N stretching (~1600 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).

- NMR :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 247 for C₁₃H₁₅N₂O₂) confirm molecular weight .

Advanced: How do reaction conditions influence regioselectivity in heterocyclic synthesis using this compound?

The compound serves as a precursor for polyhydroquinolines:

- Protocol : React with arylaldehydes and malononitrile in ethanol using triethylamine (TEA) as a catalyst. Reflux for 10 hours yields N-phenyl-4-aryl-polyhydroquinolines.

- Key variables :

- Molar ratios : 1:1:1.2 (compound:aldehyde:malononitrile) optimizes yield.

- Catalyst : TEA enhances nucleophilic attack by deprotonating intermediates .

Basic: What precautions ensure successful crystallization of this compound?

- Solvent selection : Ethanol is ideal due to moderate polarity and volatility.

- Cooling rate : Slow cooling (0.5–1°C/min) minimizes defects.

- Seed crystals : Introduce small pre-formed crystals to induce nucleation .

Advanced: How do computational methods complement experimental data in analyzing puckering dynamics?

- Cremer-Pople parameters : Define puckering amplitude (Q) and phase angles (θ, φ) to quantify ring non-planarity. For example, θ > 90° indicates a "boat-like" distortion, while θ < 90° suggests "half-chair" conformers .

- Software : Gaussian or ORCA calculates energy minima for puckered states, while XPin (SHELXTL) overlays experimental and theoretical geometries .

Basic: How is purity assessed post-synthesis?

- Melting point : Sharp melting range (e.g., 481 K ± 1 K) indicates high purity.

- Chromatography : TLC (Rf comparison) or HPLC (retention time) identifies impurities.

- Elemental analysis : Matches calculated vs. observed C/H/N/O percentages .

Advanced: What strategies resolve contradictions in hydrogen-bonding networks across studies?

- Temperature-dependent XRD : Vary data collection temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., dₙₒᵣₘ) and identifies weak C–H···π contacts missed in routine refinement .

Basic: What safety protocols apply when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to amine volatility.

- Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: How does steric hindrance from the 5,5-dimethyl group affect reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.